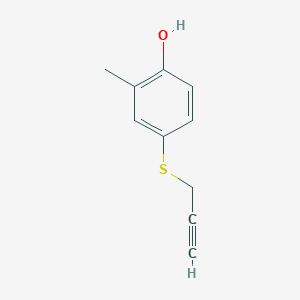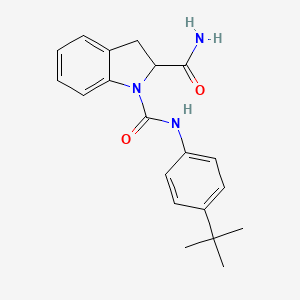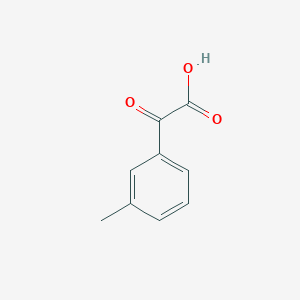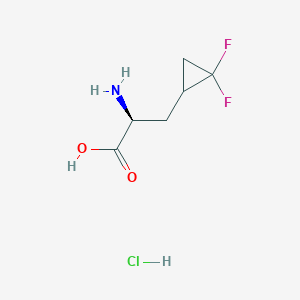
(2S)-2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-Amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme responsible for the degradation of GABA, a neurotransmitter in the brain. CPP-115 has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Fluorinated Building Blocks in Organic Synthesis
The gem-difluorocyclopropane moiety in this compound serves as a valuable fluorinated building block. Researchers have explored its use in constructing β-vinyl fluorine scaffolds. Specifically, the defluorinative functionalization of gem-difluorocyclopropanes can lead to the formation of β-monofluorinated alkenes. Recent work has focused on achieving chemo- and regioselective access to α-substitution patterns, which remains a challenging task .
α-Amino Acid Derivatives
The compound’s structure includes an α-amino acid backbone. It can be used as a precursor for synthesizing other α-amino acid derivatives. For instance, the practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine) involves hydrogenolysis of a precursor compound .
Fluorine-Containing Agrochemicals
Given the importance of fluorine-containing compounds in agrochemicals, researchers explore the potential of gem-difluorocyclopropanes in pesticide and herbicide development. The unique reactivity of the C–F bond can lead to selective modifications that enhance bioactivity.
properties
IUPAC Name |
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3?,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKWVLWANBVXFE-LXNQBTANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(F)F)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Aza-5-silaspiro[4.6]undecane;hydrochloride](/img/structure/B2613016.png)
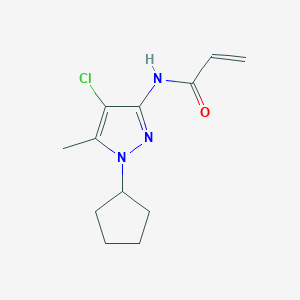
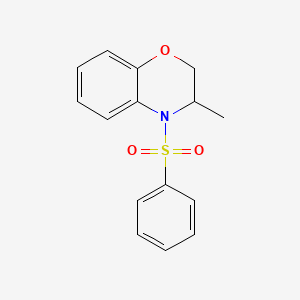
![3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2613020.png)
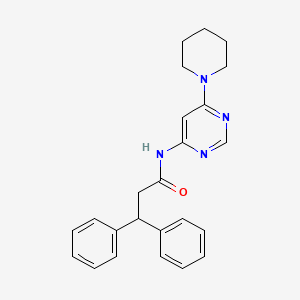
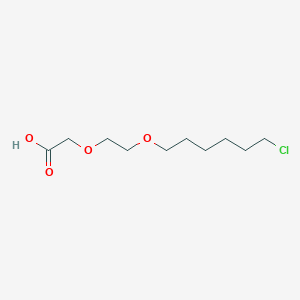
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2613026.png)
![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)

